(S)-(+)-2-Hexyl isothiocyanate
Overview
Description
(S)-(+)-2-Hexyl isothiocyanate is an organic compound belonging to the isothiocyanate family It is characterized by the presence of a hexyl group attached to the isothiocyanate functional group (-N=C=S)
Mechanism of Action
Target of Action
Isothiocyanates, including (S)-(+)-2-Hexyl isothiocyanate, govern many intracellular targets, including cytochrome P 450 (CYP) enzymes and proteins involved in antioxidant response . These targets play a crucial role in various biological processes, including tumorigenesis, apoptosis, cell cycle regulation, and metastasis .
Mode of Action
The isothiocyanate moiety (−N=C=S), a functional group formed by substituting the oxygen in the isocyanate group with sulfur, forms hydroxyl bonds with sulfhydryl, hydroxy, and amine groups on targeted proteins . This interaction leads to various changes in the cellular environment, contributing to the compound’s antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical Pathways
Upon tissue disruption, enzymatic hydrolysis of glucosinolates, the precursors of isothiocyanates, produces an unstable aglucone, which reacts rapidly to form indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate . The isothiocyanate can then react with water, ascorbate, glutathione, amino acids, and other plant metabolites to produce a variety of physiologically active indole compounds . These compounds can affect various biochemical pathways, leading to downstream effects such as the modulation of cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion, and metastasis .
Pharmacokinetics
Isothiocyanates are absorbed in the gastrointestinal tract, particularly in the cecum and colon, after the intestinal microbiota processing . They are metabolized by glutathione S-transferase (GST) in the liver, with the glutathione conjugate of isothiocyanates undergoing further conversion to mercapturic acid . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact the bioavailability of isothiocyanates.
Result of Action
The molecular and cellular effects of isothiocyanates’ action include the inhibition of carcinogenic activation and induction of antioxidants , suppression of pro-inflammatory and cell proliferative signals , induction of cell cycle arrest and apoptosis , and inhibition of angiogenic and invasive signals related to metastasis .
Action Environment
The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . Therefore, the dietary and gut microbiota environment plays a significant role in the action of isothiocyanates.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Hexyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by the reaction of the intermediate dithiocarbamates with desulfurating agents such as propane phosphonic acid anhydride (T3P) to yield the desired isothiocyanate . Another method involves the use of isocyanides, elemental sulfur, and catalytic amounts of amine bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), under moderate heating conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes the use of benign solvents and efficient purification techniques, such as column chromatography, to minimize waste and maintain product quality .
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Hexyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Corresponding substituted products, such as thioureas and carbamates.
Scientific Research Applications
(S)-(+)-2-Hexyl isothiocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
Comparison: (S)-(+)-2-Hexyl isothiocyanate is unique due to its specific hexyl group, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates.
Properties
IUPAC Name |
(2S)-2-isothiocyanatohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZWLZBNDSJSQF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426869 | |
Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
737000-96-3 | |
Record name | (2S)-2-Isothiocyanatohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=737000-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-2-HEXYL ISOTHIOCYANATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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